Boc-Ser(tBu)-OtBu
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Overview
Description
Boc-Ser(tBu)-OtBu, also known as tert-butoxycarbonyl-O-tert-butyl-L-serine tert-butyl ester, is a compound commonly used in peptide synthesis. It is characterized by the presence of tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protecting groups, which are used to protect the amino and hydroxyl groups of serine, respectively. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(tBu)-OtBu typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is then protected using tert-butyl chloride in the presence of a base like sodium hydride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and are carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(tBu)-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tBu protecting groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: Replacement of the tBu group with other functional groups using nucleophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Coupling: DIC and HOBt in dimethylformamide (DMF) or dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Serine or its derivatives.
Coupling: Peptides or peptide derivatives.
Substitution: Functionalized serine derivatives.
Scientific Research Applications
Boc-Ser(tBu)-OtBu has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Boc-Ser(tBu)-OtBu primarily involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group by forming a stable carbamate, which can be removed under acidic conditions. The tBu group protects the hydroxyl group and can be removed using nucleophiles or acids. These protecting groups allow for selective reactions to occur at other functional groups without interference .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(tBu)-OH: Similar to Boc-Ser(tBu)-OtBu but lacks the tert-butyl ester group.
Boc-Ser-OH: Contains only the Boc protecting group on the amino group.
Fmoc-Ser(tBu)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino protection
Uniqueness
This compound is unique due to the presence of both Boc and tBu protecting groups, which provide dual protection for the amino and hydroxyl groups of serine. This dual protection allows for greater flexibility and selectivity in peptide synthesis compared to compounds with only one protecting group .
Properties
Molecular Formula |
C16H31NO5 |
---|---|
Molecular Weight |
317.42 g/mol |
IUPAC Name |
tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H31NO5/c1-14(2,3)20-10-11(12(18)21-15(4,5)6)17-13(19)22-16(7,8)9/h11H,10H2,1-9H3,(H,17,19)/t11-/m0/s1 |
InChI Key |
LSGJCZOVTUGODC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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